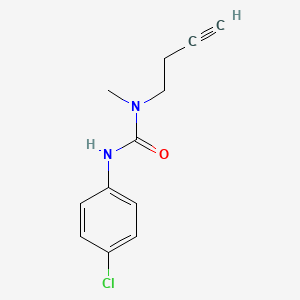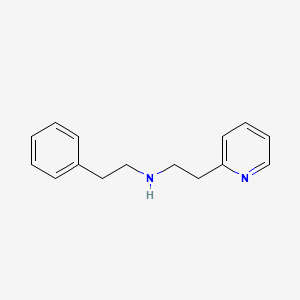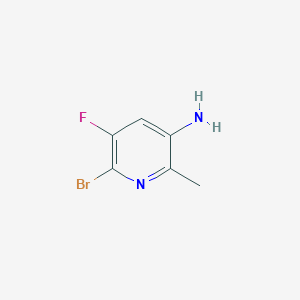
N-(3-Butynyl)-N'-(4-chlorophenyl)-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a butynyl group and a chlorophenyl group in its structure suggests potential reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” typically involves the reaction of a suitable isocyanate with an amine. One possible synthetic route is:
Starting Materials: 3-butynylamine, 4-chlorophenyl isocyanate, and methylamine.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions, and at a controlled temperature (e.g., 0-25°C).
Procedure: The 3-butynylamine is first reacted with 4-chlorophenyl isocyanate to form an intermediate urea derivative. This intermediate is then treated with methylamine to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” can undergo various chemical reactions, including:
Oxidation: The butynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones from the butynyl group.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the butynyl and chlorophenyl groups may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Butynyl)-N’-(4-chlorophenyl)urea
- N-(3-Butynyl)-N’-(4-methylphenyl)-N-methylurea
- N-(3-Butynyl)-N’-(4-chlorophenyl)-N-ethylurea
Uniqueness
“N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity. The butynyl group provides a site for further chemical modifications, while the chlorophenyl group may enhance its stability and interaction with biological targets.
Propiedades
Número CAS |
56247-81-5 |
|---|---|
Fórmula molecular |
C12H13ClN2O |
Peso molecular |
236.70 g/mol |
Nombre IUPAC |
1-but-3-ynyl-3-(4-chlorophenyl)-1-methylurea |
InChI |
InChI=1S/C12H13ClN2O/c1-3-4-9-15(2)12(16)14-11-7-5-10(13)6-8-11/h1,5-8H,4,9H2,2H3,(H,14,16) |
Clave InChI |
YXAIDEIOAVTHKF-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC#C)C(=O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)





![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)




